molecular formula C26H31ClN6O2 B611988 Nazartinib CAS No. 1508250-71-2

Nazartinib

货号 B611988
CAS 编号: 1508250-71-2
分子量: 495.02
InChI 键: IOMMMLWIABWRKL-WUTDNEBXSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Nazartinib (EGF816) is a third-generation EGFR inhibitor with selectivity towards mutant forms of EGFR, resulting in inhibition of tumor cell growth . It is currently under investigation for the treatment of solid malignancies, with a focus on non-small cell lung cancer .


Molecular Structure Analysis

Nazartinib has a molecular formula of C26H31ClN6O2 . The InChIKey of Nazartinib is IOMMMLWIABWRKL-WUTDNEBXSA-N . Further details about its molecular structure can be found in the ChemSpider database .


Physical And Chemical Properties Analysis

Nazartinib has a molecular weight of 495.02 and a monoisotopic mass of 494.219696 Da . It has a density of 1.3±0.1 g/cm3 and a molar refractivity of 139.0±0.5 cm3 . Other properties such as ACD/LogP, ACD/LogD, ACD/BCF, ACD/KOC, polar surface area, polarizability, surface tension, and molar volume are also available .

科学研究应用

  1. EGFR突变NSCLC的临床疗效:Nazartinib在治疗EGFR突变的非小细胞肺癌患者中显示出临床疗效。它被认为对于对第一代和第二代EGFR-TKI具有抗药性的突变特别有效(Cui, Xiao, & Zhang, 2021)

  2. T790M突变的治疗:对于具有T790M介导的对初始抗EGFR治疗产生耐药性的肺癌活性。然而,由于肿瘤亚克隆的异质性,患者出现了混合反应(Piotrowska et al., 2018)

  3. 代谢谱和活性代谢物:使用液相色谱-串联质谱技术的研究揭示了nazartinib代谢中意外的活性代谢物,为其生物活化机制提供了见解(Abdelhameed, Attwa, & Kadi, 2019)

  4. 对临床相关EGFR突变的体外特性:Nazartinib在体外研究中显示出对NSCLC激活EGFR突变的有效性,包括T790M、L858R和外显子19缺失(Masuzawa et al., 2017)

  5. 与人血清白蛋白的结合特性:关于nazartinib与人血清白蛋白相互作用的研究为其药代动力学和动力学提供了见解(Almehizia et al., 2020)

  6. 安全性和疗效的1期研究:一项多中心、开放标签的1期研究证明了nazartinib在晚期EGFR突变NSCLC患者中具有良好的安全性(Tan et al., 2020)

  7. Nazartinib的一般描述:Nazartinib被描述为一种口服可用的突变选择性EGFR抑制剂,强调其由于选择性而具有潜在降低毒性的特点(2020)

  8. 发现和开发:Nazartinib的发现和开发过程,包括其对EGFR突变的效力和选择性,在药物化学背景下有详细描述(Lelais et al., 2016)

安全和危害

Nazartinib is toxic and contains a pharmaceutically active ingredient. Handling should only be performed by personnel trained and familiar with handling potent active pharmaceutical ingredients. It is a moderate to severe irritant to the skin and eyes .

属性

IUPAC Name

N-[7-chloro-1-[(3R)-1-[(E)-4-(dimethylamino)but-2-enoyl]azepan-3-yl]benzimidazol-2-yl]-2-methylpyridine-4-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H31ClN6O2/c1-18-16-19(12-13-28-18)25(35)30-26-29-22-10-6-9-21(27)24(22)33(26)20-8-4-5-15-32(17-20)23(34)11-7-14-31(2)3/h6-7,9-13,16,20H,4-5,8,14-15,17H2,1-3H3,(H,29,30,35)/b11-7+/t20-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IOMMMLWIABWRKL-WUTDNEBXSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=CC(=C1)C(=O)NC2=NC3=C(N2C4CCCCN(C4)C(=O)C=CCN(C)C)C(=CC=C3)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=NC=CC(=C1)C(=O)NC2=NC3=C(N2[C@@H]4CCCCN(C4)C(=O)/C=C/CN(C)C)C(=CC=C3)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H31ClN6O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

495.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Nazartinib

CAS RN

1508250-71-2
Record name Nazartinib [USAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1508250712
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Nazartinib
Source DrugBank
URL https://www.drugbank.ca/drugs/DB16250
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name NAZARTINIB
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/KE7K32EME8
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Citations

For This Compound
10
Citations
DSW Tan, NB Leighl, GJ Riely, JCH Yang… - The Lancet …, 2020 - thelancet.com
… We aimed to assess the safety and activity of nazartinib (EGF816), a third-generation EGFR TKI that selectively inhibits EGFR with Thr790Met or activating mutations (or both), while …
Number of citations: 51 www.thelancet.com
K Masuzawa, H Yasuda, J Hamamoto, S Nukaga… - Oncotarget, 2017 - ncbi.nlm.nih.gov
… , such as osimertinib and nazartinib, are effective for patients … wider therapeutic windows than nazartinib. For less common … values of osimertinib and nazartinib were around 100 nM, …
Number of citations: 43 www.ncbi.nlm.nih.gov
DSW Tan, SW Kim, SP Aix, LV Sequist, EF Smit… - European Journal of …, 2022 - Elsevier
… In phase 1 of this study, nazartinib demonstrated antitumor … 150 mg, 225 mg, or 350 mg nazartinib once daily [13]; 2 of 73 … The RP2D for nazartinib capsules was also selected as 150 …
Number of citations: 3 www.sciencedirect.com
J Cui, Z Xiao, LL Zhang - Medicine, 2021 - ncbi.nlm.nih.gov
… nazartinib in patients suffering from EGFR-mutated NSCLC. The anticipated results of the study are expected to provide clinical basis for nazartinib … and efficacy of nazartinib in patients …
Number of citations: 6 www.ncbi.nlm.nih.gov
DW Kim, DSW Tan, S Ponce Aix, LV Sequist, EF Smit… - 2018 - ascopubs.org
… I/II multicenter study of nazartinib in EGFR-mutant NSCLC (… Methods: Pts (ECOG PS 0−1) received nazartinib 150 mg QD… Conclusions: Oral nazartinib demonstrated a tolerable safety …
Number of citations: 17 ascopubs.org
AA Almehizia, H AlRabiah… - Royal Society …, 2020 - royalsocietypublishing.org
The interactions of novel anti-cancer therapeutic agents with the different plasma and tissue components, specifically serum albumins, have lately gained considerable attention due to …
Number of citations: 11 royalsocietypublishing.org
E Felip, V Minotti, R Soo, J Wolf, B Solomon… - Annals of …, 2020 - annalsofoncology.org
… plus nazartinib in pts … nazartinib demonstrated clinically relevant efficacy and confirms the role of selective MET inhibition in this subset of post-EGFR TKI pts. Capmatinib plus nazartinib …
Number of citations: 7 www.annalsofoncology.org
DS Tan, SW Kim, LV Sequist, SP Aix… - Annals of …, 2018 - annalsofoncology.org
Background: Nazartinib (EGF816) is a third-generation epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor that selectively targets activating (L858R, ex19del) and …
Number of citations: 9 www.annalsofoncology.org
J Jassem, R Dziadziuszko - The Lancet Respiratory Medicine, 2020 - thelancet.com
… Both compounds showed antitumour activity in the brain; however, the duration of CNS disease control for nazartinib is unknown. Notably, nazartinib was less effective in patients with …
Number of citations: 5 www.thelancet.com
DSW Tan, NB Leighl, JCH Yang, GJ Riely, LV Sequist… - 2020 - ascopubs.org
… , and a tolerable safety profile with nazartinib in treatment (tx)-… metastasis (BM) received oral nazartinib 150 mg once daily (… Nazartinib is a promising 3 rd generation EGFR TKI for tx-…
Number of citations: 4 ascopubs.org

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。